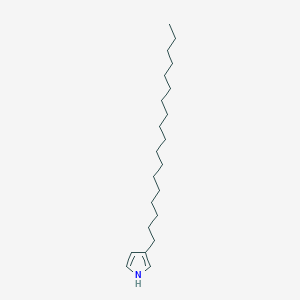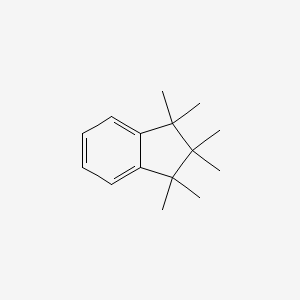
1,1,2,2,3,3-Hexamethylindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexamethylindane is a chemical compound with the molecular formula C₁₅H₂₂. It is a derivative of indane, characterized by the presence of six methyl groups attached to the indane core.
Métodos De Preparación
The synthesis of 1,1,2,2,3,3-Hexamethylindane typically involves the alkylation of indane derivatives. One common method includes the reaction of indane with methylating agents under specific conditions. . Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1,1,2,2,3,3-Hexamethylindane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indane derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major products formed from these reactions include ketones, carboxylic acids, and halogenated indane derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexamethylindane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3-Hexamethylindane involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
1,1,2,2,3,3-Hexamethylindane can be compared with other indane derivatives, such as:
1,1,2,2-Tetramethylindane: Lacks two methyl groups compared to this compound, resulting in different chemical and physical properties.
1,1,2,2,3,3-Hexamethylindene: A similar compound with a slightly different structure, leading to variations in reactivity and applications.
Propiedades
Número CAS |
91324-94-6 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexamethylindene |
InChI |
InChI=1S/C15H22/c1-13(2)11-9-7-8-10-12(11)14(3,4)15(13,5)6/h7-10H,1-6H3 |
Clave InChI |
WLALVCDHIGUUDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(C1(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
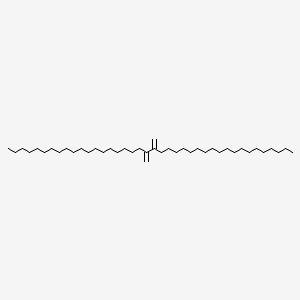



![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
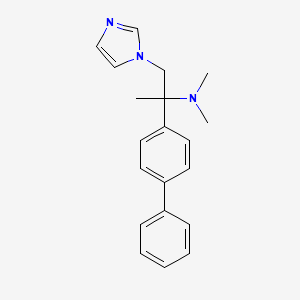
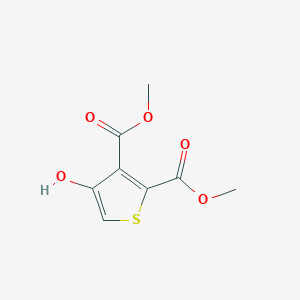
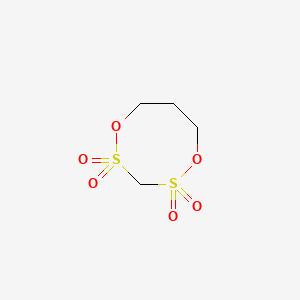
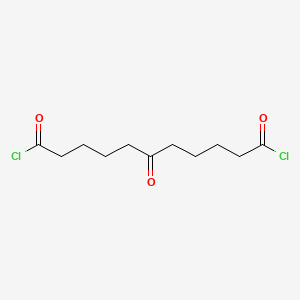
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)

